molecular formula C27H37N3O3S B298097 N-{2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide

N-{2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide

Cat. No. B298097
M. Wt: 483.7 g/mol
InChI Key: BVTGQWMIOKNOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is known for its unique structure and properties, which make it a promising candidate for the development of novel drugs.

Mechanism of Action

The exact mechanism of action of N-{2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide is not fully understood. However, studies have suggested that the compound may work by inhibiting certain enzymes or signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects:
The compound has been found to exhibit a range of biochemical and physiological effects in vitro. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and regulate glucose metabolism. These effects make it a promising candidate for the development of drugs that target these pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide in lab experiments is its potency and specificity. The compound has been found to exhibit potent activity against certain enzymes or signaling pathways, making it a valuable tool for researchers. However, the compound's complex structure and synthesis method can make it challenging to work with in the lab.

Future Directions

There are several future directions for research on N-{2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide. One direction is to further explore its potential applications in the treatment of cancer, diabetes, and inflammation. Another direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, researchers could explore modifications to the compound's structure to improve its potency and specificity.

Synthesis Methods

The synthesis of N-{2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide involves a multi-step process that requires specialized knowledge and equipment. The exact details of the synthesis method are beyond the scope of this paper, but it involves the use of various reagents and catalysts to produce the desired compound.

Scientific Research Applications

The compound has been extensively studied in the field of medicinal chemistry, with researchers exploring its potential applications in the treatment of various diseases. Some of the diseases that have been targeted include cancer, diabetes, and inflammation. The compound has been found to exhibit potent anti-cancer activity in vitro, making it a promising candidate for the development of novel cancer drugs.

properties

Product Name

N-{2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide

Molecular Formula

C27H37N3O3S

Molecular Weight

483.7 g/mol

IUPAC Name

N-[(4-tert-butylcyclohexylidene)amino]-2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C27H37N3O3S/c1-19-8-15-24(16-9-19)34(32,33)30(25-17-20(2)7-10-21(25)3)18-26(31)29-28-23-13-11-22(12-14-23)27(4,5)6/h7-10,15-17,22H,11-14,18H2,1-6H3,(H,29,31)

InChI Key

BVTGQWMIOKNOHA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=C2CCC(CC2)C(C)(C)C)C3=C(C=CC(=C3)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=C2CCC(CC2)C(C)(C)C)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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